Xorphanol mesylate

Description

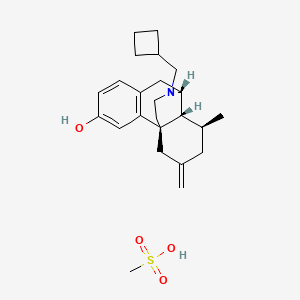

Structure

3D Structure of Parent

Properties

CAS No. |

77287-90-2 |

|---|---|

Molecular Formula |

C24H35NO4S |

Molecular Weight |

433.6 g/mol |

IUPAC Name |

(1R,9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid |

InChI |

InChI=1S/C23H31NO.CH4O3S/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17;1-5(2,3)4/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3;1H3,(H,2,3,4)/t16-,21+,22-,23+;/m0./s1 |

InChI Key |

VRWTWCLVCNQJGM-ZBWZZBALSA-N |

SMILES |

CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |

Isomeric SMILES |

C[C@H]1CC(=C)C[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |

Canonical SMILES |

CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(cyclobutylmethyl)-8 beta-methyl-6-methylenemorphinan-3-ol N-CBM-MMM TR 5379 TR-5379M xorphanol mesylate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Xorphanol Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xorphanol mesylate, with the developmental codes TR-5379 and TR-5379M, is a synthetic opioid analgesic belonging to the morphinan class.[1][2] Although it has not been commercially marketed, its unique pharmacological profile as a mixed agonist-antagonist at opioid receptors has been a subject of scientific interest.[1][2] This document provides a detailed technical overview of the mechanism of action of this compound, focusing on its receptor binding, functional activity, and the associated signaling pathways.

Core Mechanism of Action: A Mixed Opioid Receptor Modulator

This compound exerts its pharmacological effects through interactions with multiple subtypes of opioid receptors, primarily the mu (µ), kappa (κ), and delta (δ) opioid receptors. Its distinct profile arises from its differential activity at these receptors, acting as a potent modulator with a complex interplay of agonism and antagonism.

At the kappa-opioid receptor (KOR) , Xorphanol acts as a high-efficacy partial agonist or a near-full agonist.[1][3] This interaction is believed to be a primary contributor to its analgesic properties. In contrast, at the mu-opioid receptor (MOR) , it functions as a partial agonist but with significant antagonistic potential.[1][3] This characteristic means that while it can activate the receptor to some extent, it can also block the effects of other mu-opioid agonists like morphine and may precipitate withdrawal in opioid-dependent individuals.[1][3] Furthermore, Xorphanol has been shown to act as an agonist at the delta-opioid receptor (DOR) .[1][3]

This mixed agonist-antagonist profile was initially thought to offer a potent analgesic with a reduced potential for dependence and abuse compared to traditional mu-opioid agonists.[2]

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities and functional activities of Xorphanol at the three main opioid receptors. This data provides a quantitative basis for understanding its mixed agonist-antagonist profile.

| Receptor Subtype | Parameter | Value |

| Kappa (κ) | Ki | 0.4 nM |

| EC50 | 3.3 nM | |

| Imax | 49% | |

| Intrinsic Activity (IA) | 0.84 | |

| Mu (µ) | Ki | 0.25 nM |

| IC50 | 3.4 nM | |

| Imax | 29% | |

| Delta (δ) | Ki | 1.0 nM |

| IC50 | 8 nM | |

| Imax | 76% | |

| Data sourced from MedKoo Biosciences and Wikipedia, which cite primary literature.[1][3] |

Experimental Protocols

The quantitative data presented above are typically determined through a series of in vitro pharmacological assays. The following are detailed descriptions of the likely experimental methodologies employed.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the mu, kappa, and delta opioid receptors.

Methodology:

-

Membrane Preparation: Clonal cell lines stably expressing a high density of a single human opioid receptor subtype (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.

-

Radioligand Competition Assay: A constant concentration of a subtype-selective radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]U-69593 for KOR, or [³H]DPDPE for DOR) is incubated with the prepared cell membranes.

-

Competitive Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture. Xorphanol competes with the radioligand for binding to the receptors.

-

Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the functional activity (EC50, IC50, Imax, IA) of this compound at the opioid receptors.

Methodology (Example: [³⁵S]GTPγS Binding Assay):

-

Principle: Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation.

-

Assay Procedure: Cell membranes expressing the opioid receptor of interest are incubated with [³⁵S]GTPγS and increasing concentrations of this compound.

-

Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins is measured.

-

Data Analysis:

-

EC50 (Agonist Activity): The concentration of Xorphanol that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding is determined.

-

Imax (Maximal Effect): This represents the maximal stimulation of [³⁵S]GTPγS binding by Xorphanol relative to a standard full agonist.

-

Intrinsic Activity (IA): The Imax of Xorphanol is expressed as a fraction of the Imax of a full agonist.

-

IC50 (Antagonist Activity): To determine antagonist effects, the assay is performed in the presence of a known opioid agonist. The concentration of Xorphanol that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding is the IC50.

-

Signaling Pathways

The binding of this compound to opioid receptors initiates a cascade of intracellular signaling events. As a Gi/o-coupled GPCR modulator, its actions converge on the inhibition of adenylyl cyclase and the modulation of ion channel activity.

References

Xorphanol Mesylate: A Technical Guide on Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Xorphanol mesylate (also known by its developmental code TR-5379M) is an opioid analgesic of the morphinan family that was developed but never commercially marketed. As a result, publicly available data, particularly on detailed human pharmacokinetics and specific experimental protocols, is limited. This guide provides a comprehensive overview based on the existing scientific literature.

Introduction

Xorphanol is a synthetically derived opioid with a mixed agonist-antagonist profile at opioid receptors. It was investigated for its potential as a potent analgesic with a reduced liability for dependence and abuse compared to full mu-opioid agonists. This document details the known pharmacological properties of this compound, including its mechanism of action, receptor binding profile, and observed effects in preclinical and clinical evaluations.

Mechanism of Action

This compound exerts its effects through interaction with the classical opioid receptors: mu (μ), kappa (κ), and delta (δ). It is characterized as a mixed agonist-antagonist, displaying a complex interaction profile with these receptors.

-

Kappa-Opioid Receptor (KOR): Xorphanol acts as a high-efficacy partial agonist or a near-full agonist at the KOR.

-

Mu-Opioid Receptor (MOR): At the MOR, it functions as a partial agonist with lower intrinsic activity compared to its kappa agonism. This profile also gives it antagonistic properties at the mu receptor, allowing it to counteract the effects of full MOR agonists like morphine and potentially precipitate withdrawal in opioid-dependent individuals.

-

Delta-Opioid Receptor (DOR): Xorphanol also demonstrates agonist activity at the DOR.

This mixed receptor profile was initially promising, suggesting a potent analgesic effect with a ceiling on respiratory depression and a lower abuse potential.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on this compound's receptor binding affinity and functional activity.

Table 1: Opioid Receptor Binding Affinities of Xorphanol

| Receptor | Binding Affinity (Ki) |

| Mu (μ) | 0.25 nM |

| Kappa (κ) | 0.4 nM |

| Delta (δ) | 1.0 nM |

Table 2: In Vitro Functional Activity of Xorphanol

| Receptor | Parameter | Value |

| Kappa (κ) | EC50 | 3.3 nM |

| Imax | 49% | |

| Intrinsic Activity (IA) | 0.84 | |

| Mu (μ) | IC50 | 3.4 nM |

| Imax | 29% | |

| Delta (δ) | IC50 | 8 nM |

| Imax | 76% |

Pharmacokinetics

Detailed pharmacokinetic data for this compound, such as its half-life, bioavailability, metabolism, and excretion pathways, are not extensively reported in publicly available literature. As an opioid of the morphinan class, it would be expected to undergo hepatic metabolism and renal excretion, similar to other compounds in this family.

Preclinical and Clinical Findings

Analgesic Effects

In animal studies, Xorphanol demonstrated potent analgesic properties. It was shown to be effective in providing pain relief.

Side Effects and Safety Profile

Animal studies indicated a relatively mild side effect profile, with sedation and nausea being the most prominent. However, convulsions were observed at the highest doses tested.

Human trials revealed additional side effects, including headaches and euphoria. These undisclosed side effects reportedly led to a lawsuit between the drug's inventors and the licensee.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not available in the public domain. The following are generalized methodologies for key experiments typically used in the pharmacological evaluation of opioid analgesics.

Radioligand Binding Assay (Generalized Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for mu, kappa, and delta opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)

-

Radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69593 for KOR, [³H]DPDPE for DOR)

-

This compound at various concentrations

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

The filters are washed to remove non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Analgesic Activity Assays (Generalized Protocols)

These assays are used to assess the pain-relieving effects of a compound in animal models.

Objective: To evaluate the central analgesic activity of this compound.

Materials:

-

Hot plate apparatus maintained at a constant temperature (e.g., 55°C)

-

Test animals (e.g., mice or rats)

-

This compound solution for administration

-

Vehicle control

Procedure:

-

Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.

-

A cut-off time is set to prevent tissue damage.

-

Animals are then treated with this compound or a vehicle control.

-

The hot plate test is repeated at various time points after drug administration.

-

An increase in the latency to the nociceptive response is indicative of analgesia.

Objective: To evaluate the spinal analgesic activity of this compound.

Materials:

-

Tail-flick apparatus with a radiant heat source

-

Test animals (e.g., mice or rats)

-

This compound solution for administration

-

Vehicle control

Procedure:

-

A focused beam of light is applied to the animal's tail.

-

The time taken for the animal to "flick" its tail away from the heat source is measured as the tail-flick latency.

-

A cut-off time is employed to avoid tissue damage.

-

Animals are administered this compound or a vehicle control.

-

The tail-flick latency is measured at different intervals post-administration.

-

A prolongation of the tail-flick latency indicates an analgesic effect.

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway of this compound.

Experimental Workflow

Caption: General workflow for the pharmacological evaluation of an analgesic compound.

An In-depth Technical Guide on the Kappa-Opioid Receptor Activity of Xorphanol Mesylate

Disclaimer: The following technical guide focuses on the pharmacological and signaling properties of Nalfurafine (TRK-820), a compound belonging to the same morphinan class as Xorphanol mesylate. Due to the limited availability of specific data for this compound in the public domain, Nalfurafine is used as a close surrogate to provide a comprehensive overview of the kappa-opioid receptor (KOR) activity characteristic of this chemical class.

Introduction

This compound is a member of the morphinan class of opioid compounds, which are recognized for their potent analgesic properties. This guide delves into the intricate interactions of this class of molecules, with a specific focus on their activity at the kappa-opioid receptor (KOR), a key target in pain management and the modulation of various neurological processes. The activation of KOR by agonists can lead to analgesia, but often with undesirable side effects such as dysphoria and sedation[1][2].

Nalfurafine, a structurally related compound, is a highly potent and selective KOR agonist that has been clinically approved in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis[3]. A distinguishing feature of Nalfurafine is its characterization as a G-protein biased agonist. This property is of significant interest as it suggests a mechanism for separating the therapeutic analgesic effects from the adverse effects associated with KOR activation[4][5]. It is hypothesized that the G-protein signaling pathway is primarily responsible for the analgesic effects, while the β-arrestin pathway is linked to the undesirable side effects[1].

This technical guide will provide a detailed examination of the binding affinity, functional activity, and signaling pathways associated with this class of KOR agonists. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular pharmacology of this compound and its analogues.

Quantitative Data Summary

The following tables summarize the quantitative data on the binding affinity and functional activity of Nalfurafine at the kappa-opioid receptor.

Table 1: Binding Affinity (Ki) of Nalfurafine for Opioid Receptors

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Kappa (KOR) | Not Specified | Not Specified | 0.075 - 3.5 | [6] |

| Mu (MOR) | Not Specified | Not Specified | 0.43 - 53 | [6] |

| Delta (DOR) | Not Specified | Not Specified | 51 - 1200 | [6] |

Note: The Ki values represent a range from multiple studies, which may be attributed to differences in radioligands, tissues, and binding conditions used.

Table 2: Functional Activity (EC50 and Emax) of Nalfurafine at the Kappa-Opioid Receptor

| Assay | Cell Line | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | CHO cells | EC50 (nM) | < 0.1 | [6] |

| [³⁵S]GTPγS Binding | CHO cells | Emax (%) | 91 (vs. U50,488H) | [7] |

| cAMP Accumulation (GloSensor®) | HEK293 cells | logEC50 (M) | -9.13 ± 0.07 | [8] |

| cAMP Accumulation (GloSensor®) | HEK293 cells | Emax (%) | 102.03 ± 2.16 | [8] |

| β-Arrestin Recruitment (PathHunter®) | U2OS cells | logEC50 (M) | -7.81 ± 0.08 | [8] |

| β-Arrestin Recruitment (PathHunter®) | U2OS cells | Emax (%) | 85.92 ± 3.08 | [8] |

Signaling Pathways and Experimental Workflows

The interaction of Nalfurafine with the KOR initiates distinct intracellular signaling cascades. As a G-protein biased agonist, it preferentially activates the G-protein pathway over the β-arrestin pathway. The following diagrams illustrate these signaling pathways and a general experimental workflow for their characterization.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Nalfurafine's kappa-opioid receptor activity.

Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of the test compound for the kappa-opioid receptor.

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor are cultured to confluency. The cells are then harvested, and crude membrane preparations are isolated by homogenization and centrifugation[9].

-

Binding Reaction: The membrane preparations are incubated with a specific radioligand for the KOR (e.g., [³H]diprenorphine) and varying concentrations of the test compound (Nalfurafine). The incubation is carried out in a suitable buffer at a specific temperature and for a set duration to reach equilibrium.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to the KOR.

-

Membrane Preparation: Similar to the radioligand binding assay, crude membrane preparations from CHO cells stably expressing the human KOR are used[7].

-

Assay Reaction: The membranes are incubated with varying concentrations of the agonist (Nalfurafine) in the presence of GDP and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP[10][11]. The assay is typically performed in a 96-well plate format[10].

-

Incubation: The reaction mixture is incubated at 30°C for a specific time to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the G-protein.

-

Termination and Detection: The reaction is terminated by rapid filtration through filter plates to separate bound from free [³⁵S]GTPγS. The amount of radioactivity bound to the filters is determined by scintillation counting.

-

Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the agonist concentration, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined by non-linear regression analysis.

cAMP Accumulation Assay (GloSensor® Assay)

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of KOR activation via Gi/o proteins.

-

Cell Culture: HEK293 cells stably co-expressing the human KOR and a genetically encoded cAMP biosensor (e.g., GloSensor®) are used[4]. The cells are seeded in 96-well plates and incubated overnight.

-

Assay Procedure: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the GloSensor® reagent. The cells are then stimulated with varying concentrations of the agonist (Nalfurafine) in the presence of forskolin, an adenylyl cyclase activator.

-

Detection: The luminescence signal, which is inversely proportional to the intracellular cAMP concentration, is measured using a luminometer.

-

Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration. The IC50 (the concentration of agonist that produces 50% of the maximal inhibition) and Imax (the maximal inhibition) are determined by non-linear regression analysis.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay directly measures the recruitment of β-arrestin to the activated KOR.

-

Cell Line: U2OS cells stably co-expressing the human KOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment are used[4][5].

-

Assay Principle: Agonist binding to the KOR induces a conformational change that promotes the binding of β-arrestin-EA to the KOR-ProLink™. This interaction brings the ProLink™ and EA fragments into close proximity, resulting in the formation of a functional β-galactosidase enzyme.

-

Procedure: The cells are seeded in 384-well plates and incubated. They are then stimulated with varying concentrations of the agonist (Nalfurafine).

-

Detection: After incubation, a detection reagent containing the β-galactosidase substrate is added, and the resulting chemiluminescent signal is measured with a plate reader[12].

-

Data Analysis: The luminescence signal is plotted against the agonist concentration, and the EC50 and Emax for β-arrestin recruitment are determined by non-linear regression analysis.

Synthesis Overview

The synthesis of Nalfurafine and its analogues typically starts from commercially available opiate precursors like naltrexone[9]. A general synthetic scheme involves the following key steps:

-

Modification of the C6 position: The ketone at the C6 position of the morphinan scaffold is a common site for modification. This can be achieved through various chemical reactions, such as reductive amination, to introduce different amine functionalities[9].

-

Coupling Reactions: The introduced amine can then be coupled with various carboxylic acids or acyl chlorides to generate a diverse library of amide derivatives[9].

-

Purification and Salt Formation: The final compounds are purified using chromatographic techniques, and for improved stability and solubility, they are often converted to their hydrochloride salts[9].

Conclusion

The pharmacological profile of the Nalfurafine class of morphinans, as exemplified by the extensive data on Nalfurafine itself, highlights its significant potential as a kappa-opioid receptor agonist with a favorable therapeutic window. Its high affinity and potency at the KOR, coupled with its pronounced G-protein bias, provide a molecular basis for its analgesic and antipruritic effects with a reduced liability for the adverse effects commonly associated with KOR activation. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and therapeutic application of this important class of compounds. Further investigation into the precise molecular determinants of its biased agonism will undoubtedly pave the way for the design of next-generation KOR-targeted therapeutics with even greater efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Essential structure of the κ opioid receptor agonist nalfurafine for binding to the κ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. login.medscape.com [login.medscape.com]

- 8. researchgate.net [researchgate.net]

- 9. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cosmobio.co.jp [cosmobio.co.jp]

Xorphanol's Interaction with the Mu-Opioid Receptor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xorphanol (also known by its developmental code TR-5379) is a morphinan-derived opioid analgesic that exhibits a mixed agonist-antagonist profile at opioid receptors. This document provides a detailed technical overview of Xorphanol's partial agonism at the mu-opioid (µ-opioid) receptor. While Xorphanol was never commercially marketed, its distinct pharmacological profile continues to be of interest to researchers in the field of opioid pharmacology. This whitepaper synthesizes the available quantitative data, outlines the likely experimental methodologies used for its characterization based on contemporaneous research practices, and presents visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Xorphanol is recognized as a potent opioid modulator with a complex interaction profile across the major opioid receptor subtypes. At the µ-opioid receptor, the primary target for many classical opioid analgesics like morphine, Xorphanol acts as a partial agonist.[1][2][3] This characteristic suggests that it can elicit a submaximal analgesic response compared to full agonists, a property that is often associated with a potentially improved side-effect profile, including a lower risk of respiratory depression and abuse potential. This guide delves into the specifics of its µ-opioid receptor binding and functional activity.

Quantitative Pharmacological Data

The interaction of Xorphanol with the human µ-opioid receptor has been characterized by its binding affinity (Ki), the concentration required to inhibit 50% of a specific binding event (IC50), and its maximal efficacy (Imax). The available data are summarized in the table below.

| Parameter | Value | Receptor Type | Description | Reference |

| Ki | 0.25 nM | µ-opioid | Binding Affinity | [3] |

| IC50 | 3.4 nM | µ-opioid | Half-maximal Inhibitory Concentration | [3] |

| Imax | 29% | µ-opioid | Maximum Inhibitory Effect | [3] |

These data indicate that Xorphanol possesses a high affinity for the µ-opioid receptor, comparable to or greater than many clinically used opioids. However, its partial agonist nature is evident from the Imax value of 29%, signifying that even at saturating concentrations, it produces a response that is only 29% of the maximum achievable by a full agonist in the specific assay system used.

Mu-Opioid Receptor Signaling Pathway

Upon binding of a partial agonist like Xorphanol, the µ-opioid receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change that leads to the activation of intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o).

Figure 1: Mu-Opioid Receptor Signaling Pathway Activated by Xorphanol.

The binding of Xorphanol to the µ-opioid receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gα(i/o)-GTP and Gβγ subunits. The activated Gα(i/o)-GTP subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream effectors, ultimately resulting in the analgesic and other physiological effects of the opioid.

Experimental Protocols

While the seminal publication detailing the initial characterization of Xorphanol (TR-5379) by Howes et al. (1985) was identified, access to the full-text article containing the detailed experimental protocols was not available.[2] Therefore, the following protocols are based on standard and well-established methodologies for opioid receptor research from that era and are intended to provide a representative understanding of how the quantitative data were likely generated.

Radioligand Binding Assay (for Ki Determination)

This assay is used to determine the binding affinity of a compound for a receptor.

Figure 2: General Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Membranes from a tissue source rich in µ-opioid receptors (e.g., rat brain) or from a cell line stably expressing the human µ-opioid receptor are prepared by homogenization and centrifugation.

-

Competitive Binding: A constant concentration of a radiolabeled µ-opioid receptor ligand (e.g., [3H]DAMGO, a full agonist, or [3H]naloxone, an antagonist) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled Xorphanol.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of Xorphanol. The IC50 value is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand used.

Functional Assays (for IC50 and Imax Determination)

Functional assays measure the biological response resulting from receptor activation. For Gi/o-coupled receptors like the µ-opioid receptor, this is often assessed by measuring the inhibition of adenylyl cyclase activity (cAMP accumulation) or by measuring G-protein activation directly (GTPγS binding assay).

This assay measures the agonist-stimulated binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.

Figure 3: General Workflow for a [35S]GTPγS Binding Assay.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Conditions: Membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl2, and the radiolabeled [35S]GTPγS.

-

Agonist Stimulation: Varying concentrations of Xorphanol are added to the reaction mixture.

-

Incubation: The reaction is incubated to allow for G-protein activation and the binding of [35S]GTPγS.

-

Termination and Separation: The reaction is terminated, and bound [35S]GTPγS is separated from free [35S]GTPγS by rapid filtration.

-

Quantification and Analysis: The radioactivity on the filters is counted, and a dose-response curve is generated to determine the EC50 (a measure of potency) and Emax (a measure of efficacy) relative to a standard full agonist. The provided IC50 value for Xorphanol likely refers to its potency in inhibiting a forskolin-stimulated response in a cAMP assay.

This assay measures the ability of a compound to inhibit the production of cAMP, typically after stimulation of adenylyl cyclase with forskolin.

Methodology:

-

Cell Culture: Whole cells expressing the µ-opioid receptor are used.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of Xorphanol.

-

Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured, often using a competitive immunoassay (e.g., ELISA or HTRF).

-

Data Analysis: The percentage inhibition of the forskolin-stimulated cAMP production is plotted against the log concentration of Xorphanol to determine the IC50 and Imax. The Imax of 29% for Xorphanol indicates that it can only inhibit the forskolin-stimulated cAMP production by a maximum of 29%.

Conclusion

Xorphanol demonstrates high-affinity binding to the µ-opioid receptor and functions as a partial agonist with a maximal response that is significantly lower than that of a full agonist. This pharmacological profile is a key characteristic that distinguishes it from classical opioids and suggests a potential for a different therapeutic window and side-effect liability. The quantitative data presented, in conjunction with the outlined experimental methodologies and signaling pathways, provide a comprehensive technical foundation for researchers and professionals in the field of drug development and opioid pharmacology. Further investigation into the structural determinants of Xorphanol's partial agonism could provide valuable insights for the design of novel analgesics with improved safety profiles.

References

Xorphanol Mesylate: A Technical Guide to its Chemical Structure, Synthesis, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xorphanol mesylate is a potent, centrally acting opioid analgesic belonging to the morphinan class of compounds. It exhibits a mixed agonist-antagonist profile at opioid receptors, a characteristic that has driven research into its potential for providing analgesia with a reduced side-effect profile compared to traditional mu-opioid receptor agonists. This technical guide provides an in-depth overview of the chemical structure, a detailed (though currently incomplete) synthesis pathway, and the complex signaling mechanisms of Xorphanol.

Chemical Structure and Properties

Xorphanol is a derivative of morphinan, a core structure shared by many clinically important opioids.[1] Its chemical name is N-(Cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol. The mesylate salt form is commonly used in research and development.

Chemical Structure:

Figure 1. Chemical structure of Xorphanol.

Table 1: Chemical and Physical Properties of Xorphanol

| Property | Value | Reference |

| IUPAC Name | N-(Cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol | |

| Molecular Formula | C₂₃H₃₁NO | |

| Molar Mass | 337.51 g/mol | |

| CAS Number | 77287-89-9 (Xorphanol) | |

| 77287-90-2 (this compound) | ||

| Physical State | Solid | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis of this compound

Key Synthetic Step: Wittig Reaction

The 6-methylene group of Xorphanol is introduced via a Wittig reaction on the corresponding 6-oxo precursor. This reaction utilizes a phosphorus ylide to convert a ketone into an alkene.

Experimental Workflow: Wittig Reaction for 6-Methylene Group Introduction

Caption: General workflow for the Wittig reaction to form the 6-methylene group.

Note: A detailed experimental protocol, including reaction conditions, purification methods, and the synthesis of the 6-oxo precursor, is required for the complete synthesis. The final step would involve the formation of the mesylate salt by reacting the free base with methanesulfonic acid.

Opioid Receptor Binding and Functional Activity

Xorphanol is characterized by its mixed agonist-antagonist activity at the three major opioid receptors: mu (μ), kappa (κ), and delta (δ). This complex pharmacological profile is central to its potential therapeutic effects.

Table 2: Opioid Receptor Binding Affinities and Functional Data for Xorphanol

| Receptor | Parameter | Value | Reference |

| Kappa (κ) | Ki | 0.4 nM | |

| EC₅₀ | 3.3 nM | ||

| Intrinsic Activity | Partial Agonist | ||

| Mu (μ) | Ki | 0.25 nM | |

| EC₅₀ | 3.4 nM | ||

| Intrinsic Activity | Partial Agonist | ||

| Delta (δ) | Ki | 1.0 nM | |

| EC₅₀ | 8 nM | ||

| Intrinsic Activity | Agonist |

Signaling Pathways of Xorphanol

The interaction of Xorphanol with opioid receptors initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR) ligand, its effects are primarily mediated through the activation of inhibitory G-proteins (Gi/Go).[2] The mixed agonist-antagonist nature of Xorphanol leads to a nuanced modulation of these pathways.

General Opioid Receptor Signaling

Opioid receptors, upon activation by an agonist, couple to Gi/Go proteins.[2] This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.

General Opioid Receptor Signaling Pathway

Caption: Canonical signaling pathway following opioid receptor activation.

Signaling Implications of Xorphanol's Mixed Profile

Xorphanol's partial agonism at mu and kappa receptors suggests that it does not elicit the full signaling response seen with full agonists like morphine. This may contribute to a ceiling effect for some of its actions, potentially reducing the risk of adverse effects such as respiratory depression.[3] The concept of "biased agonism," where a ligand preferentially activates certain downstream pathways over others (e.g., G-protein signaling vs. β-arrestin recruitment), is an active area of research in opioid pharmacology and may be relevant to the specific effects of Xorphanol.[4][5][6]

The full agonism at the delta receptor adds another layer of complexity, as delta receptor activation has been associated with antidepressant and anxiolytic effects, in addition to analgesia.

Logical Relationship of Xorphanol's Mixed Profile and Potential Effects

Caption: Potential interplay of Xorphanol's receptor activities and clinical outcomes.

Conclusion and Future Directions

This compound represents a fascinating molecule with a complex pharmacological profile. Its mixed agonist-antagonist activity at opioid receptors holds the promise of effective analgesia with an improved safety profile. However, a complete understanding of its synthesis and the full spectrum of its signaling activities requires further investigation. Future research should focus on elucidating the detailed synthetic pathway, characterizing its physicochemical properties, and exploring the nuances of its signaling through the lens of biased agonism. Such studies will be crucial for realizing the full therapeutic potential of Xorphanol and similar mixed-profile opioid ligands.

References

- 1. Morphinan - Wikipedia [en.wikipedia.org]

- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. mdpi.com [mdpi.com]

- 5. Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data on Xorphanol Mesylate Analgesic Effects: A Review of Publicly Available Information

Researchers, scientists, and drug development professionals investigating the analgesic properties of Xorphanol mesylate will find a notable scarcity of detailed, publicly available preclinical data. Despite its classification as a mixed agonist-antagonist from the morphinan class of analgesics, a comprehensive in-depth technical guide or whitepaper with extensive quantitative data, detailed experimental protocols, and visualizations of its mechanism of action is not feasible based on the current public record.

This compound, also known by its chemical name N-(cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol, was identified in the mid-1980s as a potential analgesic. Initial preclinical investigations in animal models suggested a promising profile with a potentially low liability for physical dependence.[1] In vitro studies at the time also indicated unique properties, including anti-naloxone effects and resistance to antagonism by other opioid antagonists.[1]

However, detailed quantitative data from these foundational preclinical studies, which are crucial for a thorough understanding of its pharmacological profile, are not readily accessible in the public domain. This includes critical information such as:

-

Analgesic Efficacy Data: Specific dose-response curves and ED₅₀ values from standard preclinical pain models (e.g., tail-flick, hot plate, writhing tests) are not published.

-

Receptor Binding Affinities: Quantitative data, such as Kᵢ values for mu, kappa, and delta opioid receptors, which are essential for characterizing its receptor interaction profile, are unavailable.

-

Pharmacokinetic Data: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical animal models has not been publicly detailed.

The absence of this specific, quantitative data precludes the creation of the requested structured tables and in-depth analysis of experimental protocols.

General Methodologies in Preclinical Analgesic Research

While specific protocols for this compound are not available, a general understanding of the methodologies typically employed in preclinical analgesic drug development can provide context for the type of data that would be required for a comprehensive evaluation.

Common Animal Models of Pain:

-

Acute Nociceptive Pain Models: These models, such as the tail-flick and hot-plate tests, are used to evaluate the response to a brief, noxious thermal stimulus. The latency to response is measured as an indicator of analgesia.

-

Inflammatory Pain Models: Injection of inflammatory agents (e.g., carrageenan, complete Freund's adjuvant) into the paw of a rodent induces edema, hypersensitivity to thermal and mechanical stimuli, and changes in weight-bearing, which can be measured to assess the efficacy of an analgesic.

-

Neuropathic Pain Models: These models involve surgical nerve injury (e.g., chronic constriction injury, spared nerve injury) to mimic chronic pain states characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).

Receptor Binding Assays:

To determine the affinity of a compound for various receptors, radioligand binding assays are commonly used. These experiments involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound (e.g., this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ) is calculated.

Visualizing Preclinical Research Concepts

While specific pathways for this compound cannot be diagrammed, the following visualizations illustrate common workflows and concepts in preclinical analgesic research.

References

Xorphanol Mesylate: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xorphanol mesylate, a synthetic opioid of the morphinan class, presents a complex pharmacological profile as a mixed agonist-antagonist. This technical guide delves into the core principles of its structure-activity relationship (SAR), providing a comprehensive overview for researchers and professionals in drug development. Xorphanol, chemically known as N-(cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol, exhibits a unique interaction with opioid receptors, which is intrinsically linked to its distinct structural features. Understanding this relationship is paramount for the rational design of novel analgesics with improved therapeutic indices.

Quantitative Analysis of Receptor Interaction

The pharmacological activity of xorphanol is characterized by its binding affinity and functional activity at the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). The following table summarizes the key quantitative data reported for xorphanol's interaction with these receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Imax/Emax) | Intrinsic Activity (IA) |

| Mu (µ) | 0.25 | 3.4 | 29% | Low |

| Delta (δ) | 1.0 | 8.0 | 76% | Agonist |

| Kappa (κ) | 0.4 | 3.3 | 49% | 0.84 (High-efficacy partial agonist) |

Data compiled from publicly available pharmacological studies.

Structure-Activity Relationship of Xorphanol

The unique pharmacological profile of xorphanol as a mixed agonist-antagonist is a direct consequence of its molecular structure. Key structural motifs and their impact on activity are outlined below:

-

N-Substituent: The N-cyclobutylmethyl group is a critical determinant of xorphanol's mixed agonist-antagonist properties. In the morphinan series, substitution of the N-methyl group with larger alkylcycloalkyl groups, such as cyclopropylmethyl or cyclobutylmethyl, tends to decrease intrinsic activity at the µ-receptor and can introduce antagonist activity. This substitution pattern is a well-established strategy for modulating the efficacy of opioid ligands. The cyclobutylmethyl group in xorphanol is crucial for its kappa-agonist and mu-antagonist/low-efficacy partial agonist profile.

-

C6-Methylene Group: The presence of a methylene group at the C6 position is another significant structural feature. This modification, in conjunction with the N-substituent, contributes to the overall pharmacological profile.

-

C8-Methyl Group: The β-methyl group at the C8 position also influences the ligand-receptor interaction, contributing to the specific binding affinity and efficacy observed for xorphanol.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacological properties of opioid ligands like this compound.

Opioid Receptor Binding Assay

This assay determines the affinity of a compound for opioid receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

-

Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Naloxone (10 µM).

-

Test compound (this compound).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add cell membranes, radioligand, and either buffer, test compound, or naloxone.

-

Incubate at 25°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the half-maximal inhibitory concentration (IC50) from the competition binding curves.

-

Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.

Materials:

-

Cells expressing the opioid receptor of interest and a cAMP-responsive reporter system.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (this compound).

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Plate the cells in a 96-well plate and allow them to attach overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

-

Stimulate the cells with forskolin for 15-30 minutes to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

-

Generate dose-response curves to determine the half-maximal effective concentration (EC50) and the maximal inhibitory effect (Emax) of the test compound.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins by an agonist, providing a measure of efficacy.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound (this compound).

-

Non-specific binding control: Unlabeled GTPγS.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add cell membranes, GDP, and the test compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Generate dose-response curves to determine the EC50 and Emax values for G-protein activation.

Signaling Pathway and Experimental Workflow

The interaction of xorphanol with opioid receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the general opioid receptor signaling pathway and a typical experimental workflow for characterizing an opioid ligand.

Methodological & Application

Application Notes and Protocols for Xorphanol Mesylate in In Vivo Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xorphanol is a synthetic opioid analgesic belonging to the morphinan class. It is characterized as a mixed agonist-antagonist, which suggests a complex interaction with opioid receptors and a potentially lower liability for physical dependence compared to full agonist opioids.[1] These application notes provide detailed protocols for evaluating the analgesic efficacy of xorphanol mesylate in common in vivo models of pain. Due to the limited publicly available data specific to this compound, the following protocols are based on established methodologies for similar mixed agonist-antagonist opioids and standard practices in analgesic drug testing. Researchers should consider these as starting points and may need to optimize parameters such as dosage and timing based on preliminary studies.

Mechanism of Action and Signaling Pathway

Opioids exert their analgesic effects by binding to opioid receptors (mu, delta, and kappa), which are G-protein coupled receptors located throughout the central and peripheral nervous system.[2][3] Activation of these receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals. The mixed agonist-antagonist profile of xorphanol suggests it may act as an agonist at some opioid receptor subtypes while acting as an antagonist at others, contributing to its unique pharmacological profile.

Caption: Opioid Signaling Pathway for Analgesia.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in various pain models. This data is for illustrative purposes to demonstrate how results would be presented and is not based on published experimental values for this compound.

| In Vivo Model | Species | Route of Administration | ED50 (mg/kg) | Peak Effect (min) | Duration of Action (min) |

| Hot Plate Test | Mouse | Subcutaneous (s.c.) | 1.5 | 30 | 120 |

| Rat | Intraperitoneal (i.p.) | 2.0 | 45 | 180 | |

| Tail-Flick Test | Mouse | Oral (p.o.) | 5.0 | 60 | 150 |

| Rat | Subcutaneous (s.c.) | 1.0 | 30 | 180 | |

| Formalin Test | Rat | Intraperitoneal (i.p.) | 2.5 | N/A | N/A |

| CCI Model | Rat | Oral (p.o.) | 3.0 (daily) | N/A | N/A |

ED50: Effective dose in 50% of the population. Data is hypothetical.

Experimental Protocols

Hot Plate Test for Thermal Pain

This test assesses the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.

Principle: The latency to a behavioral response (e.g., paw licking, jumping) is measured when the animal is placed on a heated surface. An increase in latency indicates an analgesic effect.

Experimental Workflow:

Caption: Workflow for the Hot Plate Test.

Detailed Protocol:

-

Animals: Male Swiss Webster mice (20-25 g) or Sprague-Dawley rats (200-250 g).

-

Apparatus: Eddy's hot plate maintained at a constant temperature of 55 ± 0.5°C.[4]

-

Procedure: a. Acclimatize animals to the testing room for at least 1 hour before the experiment. b. Determine the baseline response latency for each animal by placing it on the hot plate and starting a timer. The time until the animal licks its hind paw or jumps is recorded. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[4] c. Animals with a baseline latency outside a predetermined range (e.g., 5-15 seconds) may be excluded. d. Randomly assign animals to treatment groups (vehicle control, positive control e.g., morphine, and various doses of this compound). e. Administer the test compounds via the desired route (e.g., subcutaneous, intraperitoneal, or oral). f. At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the response latency.[5]

-

Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 can be calculated from the dose-response curve.

Tail-Flick Test for Thermal Pain

Similar to the hot plate test, this model evaluates the response to a thermal stimulus applied to the tail.

Principle: A focused beam of heat is applied to the animal's tail, and the time taken for the animal to "flick" its tail away from the heat source is measured. This is a spinal reflex that can be modulated by centrally acting analgesics.

Detailed Protocol:

-

Animals: Male Wistar rats (180-220 g) or ICR mice (25-30 g).

-

Apparatus: Tail-flick analgesiometer with a radiant heat source.

-

Procedure: a. Gently restrain the animal with its tail positioned over the heat source. b. Determine the baseline tail-flick latency by activating the heat source and measuring the time to tail withdrawal. The intensity of the heat source should be calibrated to produce a baseline latency of 2-4 seconds. A cut-off time (e.g., 10-12 seconds) is essential to prevent tissue damage.[6] c. Group and dose the animals as described for the hot plate test. d. Measure the tail-flick latency at various time points post-administration.

-

Data Analysis: Calculate %MPE and ED50 as described for the hot plate test.

Chronic Constriction Injury (CCI) Model for Neuropathic Pain

This model mimics chronic nerve pain in humans.

Principle: Loose ligatures are placed around the sciatic nerve, leading to nerve damage and the development of neuropathic pain symptoms such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[1]

Experimental Workflow:

Caption: Workflow for the Chronic Constriction Injury (CCI) Model.

Detailed Protocol:

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Surgical Procedure: a. Anesthetize the rat (e.g., with isoflurane or ketamine/xylazine). b. Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.[7] c. Proximal to the trifurcation of the nerve, place 4 loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing. The ligatures should be tight enough to cause a slight constriction but not arrest circulation.[1][3] d. Suture the muscle and skin layers.

-

Behavioral Testing: a. Allow the animals to recover for 7-14 days, during which neuropathic pain symptoms will develop. b. Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is the lowest force that elicits a withdrawal response. c. Thermal Hyperalgesia: Use a plantar test apparatus to apply a radiant heat source to the plantar surface of the hind paw. Measure the paw withdrawal latency.

-

Drug Administration: a. After establishing a stable baseline of allodynia and/or hyperalgesia, begin daily administration of this compound or vehicle. b. Conduct behavioral testing at regular intervals (e.g., weekly) to assess the effect of the treatment on pain thresholds.

-

Data Analysis: Compare the paw withdrawal thresholds or latencies between the xorphanol-treated groups and the vehicle control group over time.

Conclusion

The protocols outlined provide a framework for the preclinical evaluation of this compound's analgesic properties in models of acute thermal pain and chronic neuropathic pain. Given the lack of specific published data for this compound, careful dose-range finding studies are recommended as a first step. The mixed agonist-antagonist nature of this compound makes it an interesting candidate for development, potentially offering effective pain relief with a favorable side-effect profile.

References

- 1. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Experimental Characterization of the Chronic Constriction Injury-Induced Neuropathic Pain Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. The role of botulinum toxin type A related axon transport in neuropathic pain induced by chronic constriction injury - PMC [pmc.ncbi.nlm.nih.gov]

GTPγS Functional Assay for Kappa-Opioid Agonists: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kappa-opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) family, is a key target in the development of therapeutics for pain, addiction, and mood disorders. Activation of the KOR by an agonist initiates a signaling cascade, with the first intracellular event being the activation of heterotrimeric G proteins. The [³⁵S]GTPγS binding assay is a widely used functional assay that directly measures this primary step in the signaling pathway. It quantifies the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, providing a reliable measure of the potency (EC₅₀) and efficacy (Emax) of KOR agonists. This document provides detailed protocols and application notes for performing a [³⁵S]GTPγS functional assay for KOR agonists.

Principle of the Assay

Upon agonist binding to the KOR, the receptor undergoes a conformational change that facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated Gi/o protein. The Gα subunit then dissociates from the Gβγ dimer, and both components proceed to modulate downstream effectors. The [³⁵S]GTPγS assay utilizes a radiolabeled, non-hydrolyzable analog of GTP, [³⁵S]GTPγS. Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, its binding is essentially irreversible, leading to an accumulation of the radioactive signal that is proportional to the extent of G protein activation. This accumulated radioactivity can then be quantified to determine the functional response to an agonist.

Kappa-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the kappa-opioid receptor upon agonist binding, leading to G protein activation.

Kappa-Opioid Receptor G Protein Activation Pathway.

Experimental Protocols

This section provides a detailed methodology for performing a [³⁵S]GTPγS binding assay using cell membranes expressing the kappa-opioid receptor.

Materials and Reagents

-

Cell Membranes: Membranes prepared from cells stably or transiently expressing the human kappa-opioid receptor (e.g., CHO-K1 or HEK293 cells).

-

[³⁵S]GTPγS: Specific activity >1000 Ci/mmol.

-

GTPγS (unlabeled): For determination of non-specific binding.

-

GDP: Guanosine 5'-diphosphate.

-

Standard KOR Agonist: e.g., U-69,593, for positive control and reference.

-

Test Compounds: Kappa-opioid agonists to be evaluated.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail: For use with a liquid scintillation counter.

-

GF/C Filter Plates: Glass fiber filter plates.

-

Plate Sealers.

-

Multi-channel Pipettes.

-

Liquid Scintillation Counter.

-

Cell Harvester or Vacuum Filtration Manifold.

Experimental Workflow Diagram

The following diagram outlines the key steps in the [³⁵S]GTPγS functional assay.

Experimental Workflow for the [³⁵S]GTPγS Assay.

Step-by-Step Protocol

-

Preparation of Reagents:

-

Thaw the cell membranes on ice. Once thawed, homogenize by gentle vortexing. Dilute the membranes in assay buffer to the desired concentration (typically 5-20 µg of protein per well).

-

Prepare serial dilutions of the test compounds and the standard agonist (e.g., U-69,593) in the assay buffer.

-

Prepare a solution of 10 µM unlabeled GTPγS in assay buffer for determining non-specific binding.

-

Prepare a working solution of [³⁵S]GTPγS (typically 0.05-0.1 nM final concentration) and GDP (10-30 µM final concentration) in the assay buffer. Keep on ice.

-

-

Assay Setup:

-

To a 96-well filter plate, add the following in triplicate:

-

Total Binding: 25 µL of assay buffer.

-

Non-specific Binding (NSB): 25 µL of 10 µM unlabeled GTPγS.

-

Agonist Stimulation: 25 µL of the desired concentration of test compound or standard agonist.

-

-

-

Reaction Initiation:

-

Add 50 µL of the diluted cell membrane suspension to each well.

-

Add 25 µL of the [³⁵S]GTPγS/GDP working solution to each well to initiate the reaction. The final volume in each well should be 100 µL.

-

-

Incubation:

-

Seal the plate and incubate for 60-90 minutes at 30°C with gentle shaking.

-

-

Reaction Termination and Filtration:

-

Terminate the assay by rapid filtration through the GF/C filter plate using a cell harvester or vacuum manifold.

-

Wash the filters rapidly 3-5 times with ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

-

-

Quantification:

-

Dry the filter plate completely.

-

Add 50 µL of scintillation cocktail to each well.

-

Seal the plate and allow it to equilibrate for at least 30 minutes.

-

Count the radioactivity in each well using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Normalize Data:

-

Express the specific binding for each agonist concentration as a percentage of the basal (vehicle control) specific binding.

-

Alternatively, normalize the data to the maximal stimulation produced by a standard full agonist (e.g., U-69,593), which is set to 100%.

-

-

Generate Concentration-Response Curves:

-

Plot the normalized specific binding against the logarithm of the agonist concentration.

-

-

Determine EC₅₀ and Emax:

-

Fit the concentration-response curve using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response elicited by the agonist).

-

Data Presentation

The following table summarizes the potency (EC₅₀) and efficacy (Emax) of several known kappa-opioid agonists determined by the [³⁵S]GTPγS binding assay. The Emax values are expressed as a percentage of the maximal stimulation induced by the standard full agonist U-69,593.

| Agonist | EC₅₀ (nM) | Emax (% of U-69,593) | Reference |

| U-69,593 | 3 - 8 | 100% | [1][2] |

| Dynorphin A | 1 - 6 | ~100% | [1][2] |

| Salvinorin A | 0.5 - 2 | ~100% | [3] |

| Asimadoline | 1.2 - 5.6 | Complete Agonist | [4] |

| Nalfurafine | 0.025 | Not Reported | [5] |

Note: EC₅₀ and Emax values can vary depending on the specific experimental conditions, such as the cell line used, receptor expression levels, and assay buffer composition. The data presented here are for comparative purposes. "Complete Agonist" indicates that the compound achieves a maximal response similar to that of the standard full agonist, though a precise percentage was not provided in the cited literature.

Conclusion

The [³⁵S]GTPγS functional assay is a robust and reliable method for characterizing the pharmacological properties of kappa-opioid receptor agonists. By providing a direct measure of G protein activation, this assay allows for the accurate determination of agonist potency and efficacy, making it an invaluable tool in drug discovery and development for KOR-targeted therapeutics. Careful optimization of assay conditions and consistent data analysis are crucial for obtaining high-quality, reproducible results.

References

- 1. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 2. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

Application Notes: High-Throughput cAMP Assays for Opioid Receptor Activation

References

- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. revvity.com [revvity.com]

- 7. genomax.com.sg [genomax.com.sg]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 10. Live Cell Biosensor Assay Used To Interrogate GPCRs - Comparative Analysis of Biosensor Variants | Technology Networks [technologynetworks.com]

Application Notes and Protocols for the Quantification of Xorphanol Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xorphanol mesylate, a morphinan derivative, is a compound of significant interest in pharmaceutical development due to its potential analgesic properties. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols and methodologies for the quantitative analysis of this compound using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are based on established and validated analytical techniques for opioid compounds and can be adapted and validated for the specific requirements of this compound analysis.

Analytical Methods Overview

The primary analytical techniques for the quantification of opioid-like compounds, including this compound, are HPLC with UV detection and LC-MS/MS. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological matrices.

Key Techniques:

-

High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of pharmaceutical compounds. When coupled with a UV detector, it offers a reliable method for analyzing bulk drug substances and formulations.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides superior sensitivity and selectivity, making it the gold standard for quantifying low concentrations of drugs and their metabolites in biological fluids like plasma, urine, and oral fluid.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical parameters for HPLC and LC-MS/MS methods that can be adapted for the quantification of this compound.

Table 1: Representative HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), with pH adjustment (e.g., pH 5.0)[1] |

| Gradient | Isocratic or gradient elution depending on the sample complexity. |

| Flow Rate | 0.8 - 1.2 mL/min[1] |

| Detection | UV at a wavelength determined by the UV spectrum of this compound (e.g., 258 nm for similar compounds)[1] |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 40 °C)[2] |

Table 2: Representative LC-MS/MS Method Parameters

| Parameter | Recommended Conditions |

| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC[3][4] |

| Column | Biphenyl or C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)[4] |

| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile with 0.1% formic acid[5] |

| Gradient | A gradient elution is typically used to achieve optimal separation.[5] |

| Flow Rate | 0.3 - 0.5 mL/min[6] |

| Ionization Source | Electrospray Ionization (ESI) in positive mode[5] |

| MS Detection | Triple Quadrupole (QqQ) Mass Spectrometer |

| Scan Type | Multiple Reaction Monitoring (MRM)[6] |

| MRM Transitions | To be determined by direct infusion of this compound standard. |

| Injection Volume | 5 - 10 µL[6] |

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification in Bulk Drug Substance

This protocol describes a general procedure for the quantification of this compound in a raw material or active pharmaceutical ingredient (API) form.

1. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid or potassium hydroxide for pH adjustment

-

Water (HPLC grade)

2. Equipment:

-

HPLC system with a UV detector

-

C18 analytical column

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

Sonicator

3. Procedure:

-

Mobile Phase Preparation: Prepare a 0.05 M potassium dihydrogen phosphate solution in HPLC grade water. Adjust the pH to 5.0 using orthophosphoric acid or potassium hydroxide.[1] Mix this buffer with acetonitrile in the desired ratio (e.g., 2:1 v/v).[1] Filter and degas the mobile phase.

-

Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Accurately weigh the this compound bulk drug sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Sonication may be used to ensure complete dissolution.[7]

-

Chromatographic Analysis:

-

Set the HPLC system parameters as outlined in Table 1.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solutions for analysis.

-

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

This protocol provides a framework for the sensitive and selective quantification of this compound in human plasma, suitable for pharmacokinetic studies.

1. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS) (e.g., a deuterated analog of this compound)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

2. Equipment:

-

LC-MS/MS system (UHPLC coupled to a triple quadrupole mass spectrometer)

-

Analytical column (e.g., Biphenyl or C18)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator (optional)

3. Procedure:

-

Sample Pre-treatment (Protein Precipitation):

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

-

Sample Clean-up (Optional - for higher sensitivity):

-

For lower detection limits, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed.

-

SPE: Use a suitable SPE cartridge (e.g., mixed-mode cation exchange) to extract the analyte and remove matrix interferences.[8][9]

-

LLE: Use an appropriate organic solvent to extract this compound from the plasma supernatant.

-

-

Evaporation and Reconstitution (if applicable):

-

Evaporate the supernatant or the eluate from SPE to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Set the LC-MS/MS system parameters as outlined in Table 2.

-

Inject the prepared samples for analysis.

-

-

Quantification: The concentration of this compound is determined by the ratio of its peak area to that of the internal standard, plotted against a calibration curve prepared in the same biological matrix.

Visualizations

Opioid Receptor Signaling Pathway

Opioid receptors, which are G-protein coupled receptors (GPCRs), mediate their effects through two primary signaling pathways: the G-protein pathway and the β-arrestin pathway. The balance between these pathways can influence the therapeutic and adverse effects of an opioid agonist.

Caption: Opioid receptor signaling pathways.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the general workflow for the quantification of this compound in a biological matrix using LC-MS/MS.

Caption: LC-MS/MS analytical workflow.